4-Amino-3-fluorophenol oxalate
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Overview
Description
4-Amino-3-fluorophenol oxalate: is a chemical compound with the molecular formula C8H8FNO5. It is a derivative of 4-amino-3-fluorophenol, where the oxalate group is attached.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 4-amino-3-fluorophenol typically involves the reduction of 4-nitrophenol followed by a series of reactions including sulfonation, fluoro-substitution, and desulfonation . One common method uses 4-nitrophenol as a starting material, which undergoes catalytic hydrogenation to form 4-aminophenol. This intermediate then undergoes sulfonation, followed by fluoro-substitution at the 3-position, and finally desulfonation to yield 4-amino-3-fluorophenol .
Industrial Production Methods: For industrial production, a more efficient method involves the use of o-fluoronitrobenzene as a raw material. This compound is subjected to hydrogenation in the presence of a catalyst such as platinum-carbon or palladium-charcoal in an acidic aqueous solution containing organic solvents. The reaction is carried out under pressurized hydrogen conditions to produce 4-amino-3-fluorophenol . The oxalate derivative can then be formed by reacting 4-amino-3-fluorophenol with oxalic acid.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 4-Amino-3-fluorophenol can undergo oxidation reactions to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form various amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, particularly at the amino and hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon or platinum catalysts.
Substitution: Reagents such as halogenating agents (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols).
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or nucleophile-substituted products.
Scientific Research Applications
Chemistry: 4-Amino-3-fluorophenol oxalate is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties .
Medicine: It serves as a precursor in the synthesis of drugs and other therapeutic agents .
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals .
Mechanism of Action
The mechanism of action of 4-amino-3-fluorophenol oxalate involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom in the compound enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable intermediate in the synthesis of bioactive molecules .
Comparison with Similar Compounds
- 4-Amino-3-chlorophenol
- 4-Amino-3-bromophenol
- 4-Amino-3-iodophenol
Comparison: 4-Amino-3-fluorophenol oxalate is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. Fluorine’s high electronegativity and small size influence the compound’s reactivity and interaction with biological targets, making it more effective in certain applications compared to its halogenated analogs .
Properties
IUPAC Name |
4-amino-3-fluorophenol;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6FNO.C2H2O4/c7-5-3-4(9)1-2-6(5)8;3-1(4)2(5)6/h1-3,9H,8H2;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAGQFWZKPHROPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)F)N.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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